molecular formula C14H20N2O3 B14320099 N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide CAS No. 106677-27-4

N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide

Cat. No.: B14320099
CAS No.: 106677-27-4
M. Wt: 264.32 g/mol
InChI Key: MGDJNALZMAJBTD-UHFFFAOYSA-N
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Description

N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide is a chemical compound with a complex structure that includes an amino group, a dimethyl-substituted oxobutanoyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzoic acid with 2,3-dimethylbutanoyl chloride in the presence of a base to form an intermediate, which is then reacted with ammonia to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxybenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-N-methylbenzamide
  • N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-2-nitrobenzamide

Uniqueness

N-(1-Amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

CAS No.

106677-27-4

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(1-amino-2,3-dimethyl-1-oxobutan-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)14(3,13(15)18)16-12(17)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H2,15,18)(H,16,17)

InChI Key

MGDJNALZMAJBTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)N)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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